![molecular formula C12H14ClNO4S B2399153 methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1785932-36-6](/img/structure/B2399153.png)
methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate” is an organic compound containing a sulfonyl group attached to a 4-chlorophenyl group and a dimethylamino group attached to an acrylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving sulfonyl hydrazides .Molecular Structure Analysis
The molecular structure of this compound would likely involve a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a dimethylamino group (-N(CH3)2) attached to an acrylate group .Chemical Reactions Analysis
The sulfonyl group in this compound could potentially undergo various reactions, such as S-methylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Polymer Synthesis and Modification
- Synthesis of Pyrimidine-4(3H)-ones : Methyl 3-(dimethylamino) acrylates have been utilized to produce 2,5-substituted 4(3H)-pyrimidones through reactions with amidines. This synthesis route has implications for creating compounds with potential biological activities (Sokolenko et al., 2017).
- Atom Transfer Radical Polymerization (ATRP) : Studies have measured ATRP equilibrium constants in the polymerization of methyl acrylate, offering insights into the controlled synthesis of polymers (Wang et al., 2012).
- Sulfobetaine Copolymers : Research on postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines has led to the development of sulfobetaine copolymers, highlighting the role of methyl acrylate derivatives in creating materials with antifouling properties (Woodfield et al., 2014).
Chemical Synthesis and Catalysis
- Hydrocarbonylation of Methyl Acrylate : The hydrocarbonylation of methyl acrylate with CO and H2O has been studied, showing the synthesis of dimethyl 4-oxopimelate, a process relevant for chemical manufacturing (Murata & Matsuda, 1982).
- Photopolymerization in Dimethyl Sulfoxide : Research into the photopolymerization of methyl acrylate in dimethyl sulfoxide has contributed to the understanding of polymer synthesis under ultraviolet light, producing polymers with specific characteristics (Eskins et al., 1971).
Advanced Materials and Applications
- Polymer Electrolyte Membranes for Fuel Cells : Radiation-induced graft polymerization of methyl acrylate into poly(ethylene-co-tetrafluoroethylene) films, followed by sulfonation, has been explored for the development of polymer electrolyte membranes for fuel cells, demonstrating the versatility of methyl acrylate derivatives in energy applications (Takahashi et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl (E)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-6-4-9(13)5-7-10/h4-8H,1-3H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCUPWKGKZOMK-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/S(=O)(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.